molecular formula C19H21NO4 B3877600 1-(4-ethoxyphenyl)-6,7-dimethoxy-1,4-dihydro-3(2H)-isoquinolinone

1-(4-ethoxyphenyl)-6,7-dimethoxy-1,4-dihydro-3(2H)-isoquinolinone

Cat. No. B3877600
M. Wt: 327.4 g/mol
InChI Key: HZEYBSGFWWSGDM-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that likely contains an isoquinolinone group . Isoquinolinones are a type of heterocyclic compound, which means they contain atoms of at least two different elements in a cyclic structure. These types of compounds often have interesting chemical and biological properties .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through reactions like the Staudinger reaction , or by reactions involving ketones and acylhydrazines . The synthesis of these types of compounds often requires careful control of conditions and the use of specific catalysts .


Molecular Structure Analysis

The molecular structure of this compound is likely complex given its size and the presence of multiple functional groups. Unfortunately, specific details about its structure could not be found .


Chemical Reactions Analysis

The compound, due to the presence of the isoquinolinone group, might undergo a variety of chemical reactions. For instance, it might participate in condensation reactions, redox reactions, or various types of substitution reactions .

Scientific Research Applications

Antiviral Applications

This compound, like many indole derivatives, has shown potential in antiviral research. Indole derivatives have been synthesized and reported as inhibitors against various viruses, including influenza A and Coxsackie B4 virus . The structural similarity suggests that 1-(4-ethoxyphenyl)-6,7-dimethoxy-1,4-dihydro-3(2H)-isoquinolinone could be explored for its efficacy against viral pathogens, potentially leading to new antiviral medications.

Anti-inflammatory and Analgesic Research

The indole nucleus, which is a part of this compound’s structure, is known for its anti-inflammatory properties. Researchers have synthesized various indole derivatives that have shown significant anti-inflammatory and analgesic activities . This compound could be valuable in the development of new anti-inflammatory drugs, with the added benefit of analgesic properties.

Anticancer Potential

Indole derivatives have been found to possess anticancer activities. The bioactive aromatic compounds containing the indole nucleus bind with high affinity to multiple receptors, which is useful in developing new therapeutic agents . Given its structural features, 1-(4-ethoxyphenyl)-6,7-dimethoxy-1,4-dihydro-3(2H)-isoquinolinone could be a candidate for anticancer drug development.

Antimicrobial Properties

The indole scaffold is present in many synthetic drug molecules with broad-spectrum biological activities, including antimicrobial effects . This compound could be used to synthesize new derivatives with potential applications as antimicrobial agents, addressing the growing concern of antibiotic resistance.

Agricultural Chemical Research

Compounds with an indole nucleus have been used in the synthesis of plant hormones and other agricultural chemicals . The compound could be explored for its use in enhancing plant growth and protection, leading to improved agricultural productivity.

Mechanism of Action

The mechanism of action of this compound is not clear from the available information .

Future Directions

The future research directions for this compound could involve exploring its potential uses in various fields such as medicine or materials science, depending on its properties .

properties

IUPAC Name

1-(4-ethoxyphenyl)-6,7-dimethoxy-2,4-dihydro-1H-isoquinolin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4/c1-4-24-14-7-5-12(6-8-14)19-15-11-17(23-3)16(22-2)9-13(15)10-18(21)20-19/h5-9,11,19H,4,10H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZEYBSGFWWSGDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2C3=CC(=C(C=C3CC(=O)N2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>49.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49674270
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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